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molecular formula C7H5N3O2S B160904 2-Amino-6-nitrobenzothiazole CAS No. 6285-57-0

2-Amino-6-nitrobenzothiazole

Cat. No. B160904
M. Wt: 195.2 g/mol
InChI Key: GPNAVOJCQIEKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447617

Procedure details

Various processes for the preparation of 2-amino-6-nitrobenzothiazole are known. For example Pubbl. ist. chim. univ. Bologna No. 2, 3-10 (1943); Chemical Abstracts 41:754 discloses the chlorination of 2-mercaptobenzothiazole to give 2-chlorobenzothiazole which is then treated with nitric and sulfuric acids to give 2-chloro-6-nitrobenzothiazole. The 2-chloro-6-nitrobenzothiazole is then treated with alcoholic ammonia under pressure at 140° to give 2-amino-6-nitrobenzothiazole. No yields are stated in the English abstract.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[NH3:14]>>[NH2:14][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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